molecular formula C22H28N2O3S B4265564 2-({5-Methyl-4-[4-(2-methylpropyl)phenyl]-1,3-thiazol-2-yl}carbamoyl)cyclohexanecarboxylic acid

2-({5-Methyl-4-[4-(2-methylpropyl)phenyl]-1,3-thiazol-2-yl}carbamoyl)cyclohexanecarboxylic acid

Cat. No.: B4265564
M. Wt: 400.5 g/mol
InChI Key: FDVQCEMKYHQHSX-UHFFFAOYSA-N
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Description

2-({5-Methyl-4-[4-(2-methylpropyl)phenyl]-1,3-thiazol-2-yl}carbamoyl)cyclohexanecarboxylic acid is a complex organic compound that features a cyclohexane ring, a thiazole ring, and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({5-Methyl-4-[4-(2-methylpropyl)phenyl]-1,3-thiazol-2-yl}carbamoyl)cyclohexanecarboxylic acid typically involves multiple steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through a Hantzsch thiazole synthesis, which involves the condensation of a β-keto ester with a thiourea under acidic conditions.

    Attachment of the Isobutylphenyl Group: The isobutylphenyl group can be introduced via a Friedel-Crafts alkylation reaction.

    Formation of the Cyclohexane Ring: The cyclohexane ring can be synthesized through a Diels-Alder reaction between a diene and a dienophile.

    Coupling Reactions: The final coupling of the thiazole and cyclohexane rings can be achieved through an amide bond formation using carbodiimide coupling agents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors for the Diels-Alder reaction and the use of automated synthesis platforms for the coupling reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the carboxylic acid group, converting it to an alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Electrophilic substitution reactions typically require reagents like nitric acid for nitration or bromine for bromination.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.

Biology

In biology, the compound may be explored for its potential as a biochemical probe. Its ability to interact with specific proteins or enzymes could make it useful in studying biological pathways.

Medicine

In medicinal chemistry, the compound could be investigated for its potential therapeutic properties. Its structure suggests it could act as an inhibitor for certain enzymes or receptors, making it a candidate for drug development.

Industry

In industry, the compound could be used in the development of new materials. Its unique chemical properties might make it suitable for use in polymers or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which 2-({5-Methyl-4-[4-(2-methylpropyl)phenyl]-1,3-thiazol-2-yl}carbamoyl)cyclohexanecarboxylic acid exerts its effects would depend on its specific application. In a biological context, it might interact with enzymes or receptors, inhibiting their activity. The thiazole ring could play a crucial role in binding to the active site of the enzyme, while the isobutylphenyl group could enhance its binding affinity.

Comparison with Similar Compounds

Similar Compounds

    2-({[4-(4-tert-butylphenyl)-5-methyl-1,3-thiazol-2-yl]amino}carbonyl)cyclohexanecarboxylic acid: Similar structure but with a tert-butyl group instead of an isobutyl group.

    2-({[4-(4-isopropylphenyl)-5-methyl-1,3-thiazol-2-yl]amino}carbonyl)cyclohexanecarboxylic acid: Similar structure but with an isopropyl group instead of an isobutyl group.

Uniqueness

The uniqueness of 2-({5-Methyl-4-[4-(2-methylpropyl)phenyl]-1,3-thiazol-2-yl}carbamoyl)cyclohexanecarboxylic acid lies in its specific combination of functional groups. The presence of the isobutylphenyl group, thiazole ring, and cyclohexane ring in a single molecule provides a unique set of chemical properties that can be exploited for various applications.

Properties

IUPAC Name

2-[[5-methyl-4-[4-(2-methylpropyl)phenyl]-1,3-thiazol-2-yl]carbamoyl]cyclohexane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O3S/c1-13(2)12-15-8-10-16(11-9-15)19-14(3)28-22(23-19)24-20(25)17-6-4-5-7-18(17)21(26)27/h8-11,13,17-18H,4-7,12H2,1-3H3,(H,26,27)(H,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDVQCEMKYHQHSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(S1)NC(=O)C2CCCCC2C(=O)O)C3=CC=C(C=C3)CC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-({5-Methyl-4-[4-(2-methylpropyl)phenyl]-1,3-thiazol-2-yl}carbamoyl)cyclohexanecarboxylic acid
Reactant of Route 2
Reactant of Route 2
2-({5-Methyl-4-[4-(2-methylpropyl)phenyl]-1,3-thiazol-2-yl}carbamoyl)cyclohexanecarboxylic acid
Reactant of Route 3
2-({5-Methyl-4-[4-(2-methylpropyl)phenyl]-1,3-thiazol-2-yl}carbamoyl)cyclohexanecarboxylic acid
Reactant of Route 4
Reactant of Route 4
2-({5-Methyl-4-[4-(2-methylpropyl)phenyl]-1,3-thiazol-2-yl}carbamoyl)cyclohexanecarboxylic acid
Reactant of Route 5
2-({5-Methyl-4-[4-(2-methylpropyl)phenyl]-1,3-thiazol-2-yl}carbamoyl)cyclohexanecarboxylic acid
Reactant of Route 6
2-({5-Methyl-4-[4-(2-methylpropyl)phenyl]-1,3-thiazol-2-yl}carbamoyl)cyclohexanecarboxylic acid

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